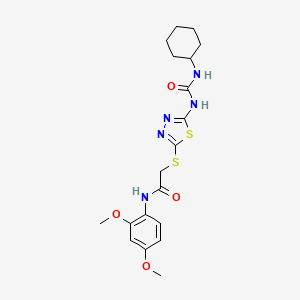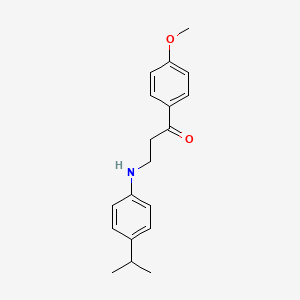
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that features both anthracene and pyrrolidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the anthracene derivative followed by the introduction of the pyrrolidine moiety through amide bond formation. The reaction conditions may include the use of coupling reagents such as EDCI or DCC, and the reactions are often carried out in solvents like dichloromethane or DMF under inert atmosphere.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions including:
Oxidation: The anthracene moiety can be further oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroxyanthracene derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as fluorescent probes due to the presence of the anthracene moiety.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
Anthracene Derivatives: Compounds like anthraquinone share the anthracene core and have similar chemical properties.
Pyrrolidine Derivatives: Compounds like N-benzylpyrrolidine share the pyrrolidine moiety and can undergo similar reactions.
Uniqueness
What sets N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide apart is the combination of both anthracene and pyrrolidine moieties in a single molecule, which could confer unique chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O5/c28-21-10-11-22(29)27(21)16-5-3-4-14(12-16)25(32)26-15-8-9-19-20(13-15)24(31)18-7-2-1-6-17(18)23(19)30/h1-9,12-13H,10-11H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGACFHVDYBUSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-1-{1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2467457.png)
![5-Chloro-n-cyclopropyl-6-fluoro-n-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2467458.png)
![3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467459.png)
![1-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2467460.png)
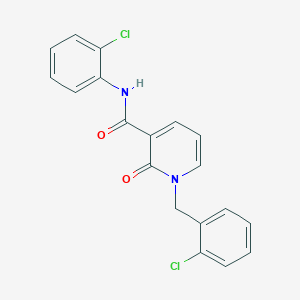
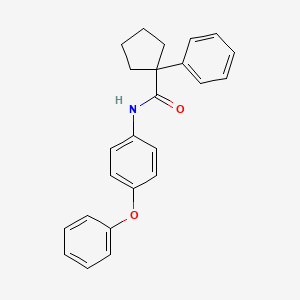

![[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2467467.png)
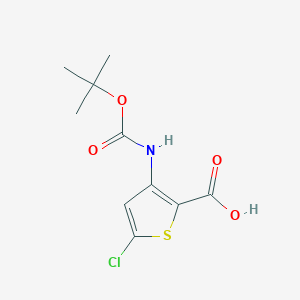
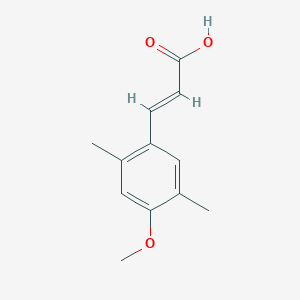
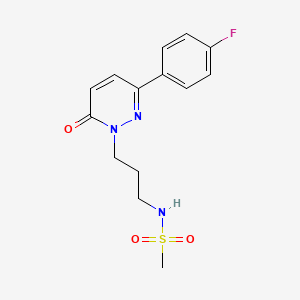
![ethyl 6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2467476.png)
